molecular formula C27H30Cl2N4O5S B1671119 Efatutazone dihydrochloride monohydrate CAS No. 1048002-36-3

Efatutazone dihydrochloride monohydrate

カタログ番号: B1671119
CAS番号: 1048002-36-3
分子量: 593.5 g/mol
InChIキー: JMFBDJASOQDDGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CS-7017一水和物は、チアゾリジンジオン系に属するペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)の選択的アゴニストです。 非小細胞肺癌、甲状腺癌、および脂肪肉腫など、さまざまな癌における潜在的な治療用途が研究されています この化合物は、形態学的変化、細胞分化、および抗増殖効果を誘導する能力で知られています .

準備方法

合成経路と反応条件

CS-7017一水和物の合成には、適切なベンゾイミダゾールおよびチアゾリジンジオン誘導体から始まる複数のステップが含まれます。主なステップには以下が含まれます。

工業生産方法

CS-7017一水和物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は、通常、純度が99%を超える固体粉末形で生成されます .

化学反応の分析

反応の種類

CS-7017一水和物は、さまざまな化学反応を起こし、以下が含まれます。

一般的な試薬と条件

形成される主要な生成物

科学研究への応用

科学的研究の応用

Clinical Applications

  • Anaplastic Thyroid Cancer
    • Study Overview : A Phase 1 clinical trial evaluated efatutazone in combination with paclitaxel for patients with advanced anaplastic thyroid cancer. Results indicated that the combination was safe and biologically active.
    • Findings : Out of 15 treated patients, one achieved a partial response lasting over 100 days, while several others exhibited stable disease. The median time to progression was significantly improved with higher doses of efatutazone .
  • Myxoid Liposarcoma
    • Study Overview : A Phase II trial is currently assessing efatutazone's efficacy in patients with previously treated myxoid liposarcoma. This trial aims to evaluate the confirmed response rate and overall survival.
    • Objectives : The study focuses on understanding how efatutazone affects tumor expression markers related to PPAR and RXR, along with its impact on serum adiponectin levels .
  • Other Tumor Types
    • Efatutazone has also been explored in treating various malignancies including lymphoma, solid tumors, multiple myeloma, and recurrent thyroid cancer. Its potential effectiveness across these cancers is under continuous investigation .

Case Study 1: Combination Therapy in Anaplastic Thyroid Cancer

  • Patient Demographics : 15 patients (67% female), median age 59 years.
  • Treatment Protocol : Efatutazone was administered at doses of 0.15 mg, 0.3 mg, or 0.5 mg twice daily alongside paclitaxel.
  • Outcomes : The study reported significant improvements in median survival times correlating with increased doses of efatutazone. Notably, adverse events were primarily related to fluid retention and anemia .

Case Study 2: Efficacy in Myxoid Liposarcoma

  • Objective : To determine the response rate for efatutazone in patients whose disease had progressed after prior therapies.
  • Results Expected : The study aims to provide insights into the predictive value of specific biomarkers and overall patient outcomes following treatment with efatutazone .

Data Summary Table

Application AreaStudy PhaseKey FindingsResponse Rate
Anaplastic Thyroid CancerPhase 1Safe; biologic activity; one partial response~6.7%
Myxoid LiposarcomaPhase IIOngoing; assessing response rates and survivalNot yet available
Other TumorsVariousUnder investigation; potential across multiple cancersVaries

生物活性

Efatutazone dihydrochloride monohydrate, also known as CS-7017, is a novel compound classified as a third-generation thiazolidinedione. It primarily functions as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis. This article provides an in-depth examination of the biological activity of efatutazone, focusing on its pharmacological effects, clinical studies, and potential applications in oncology.

Efatutazone exerts its effects through PPARγ activation, which has been linked to various biological processes including:

  • Regulation of Adipocyte Differentiation : PPARγ is essential for the differentiation of preadipocytes into adipocytes.
  • Anti-inflammatory Effects : Activation of PPARγ can lead to the downregulation of pro-inflammatory cytokines.
  • Antitumor Activity : Efatutazone has demonstrated significant anticancer properties in preclinical models by inhibiting cellular proliferation in various cancer cell lines.

The compound is reported to be at least 50 times more potent than rosiglitazone and 500 times more potent than troglitazone regarding PPARγ-mediated transcriptional activation and inhibition of cancer cell growth .

Pharmacokinetics

The pharmacokinetic profile of efatutazone was evaluated in several clinical trials. Key parameters include:

  • Absorption : Efatutazone is administered orally, with pharmacokinetic studies showing a dose-proportional increase in plasma concentrations.
  • Half-Life : The compound exhibits a moderate half-life that supports twice-daily dosing.
  • Metabolism : Efatutazone undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Table 1 summarizes the pharmacokinetic parameters observed in clinical studies:

ParameterValue
C_max (ng/mL)Varies by dose
AUC (ng·h/mL)Dose-dependent
Half-Life (hours)Approximately 6-8

Phase 1 Trials

A significant study conducted to evaluate the safety and efficacy of efatutazone involved patients with advanced solid malignancies. The trial aimed to determine the maximum tolerated dose (MTD) and assess preliminary antitumor activity. Key findings included:

  • Safety Profile : Common adverse effects included peripheral edema (53.3% of patients), which often required diuretics .
  • Efficacy : Among 31 treated patients, one patient achieved a sustained partial response lasting 690 days, while ten others maintained stable disease for over 60 days .

Case Study Insights

A notable case study highlighted the combination therapy of efatutazone with paclitaxel in patients with metastatic anaplastic thyroid carcinoma. The results indicated that this combination was well-tolerated and showed promising biological activity, suggesting potential synergistic effects that warrant further exploration .

Biomarkers and Predictive Factors

Research has indicated that changes in plasma adiponectin levels may serve as a biomarker for PPARγ activation and therapeutic response to efatutazone. Increases in adiponectin levels were observed following treatment across all dose levels, correlating with clinical outcomes .

特性

CAS番号

1048002-36-3

分子式

C27H30Cl2N4O5S

分子量

593.5 g/mol

IUPAC名

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrate;dihydrochloride

InChI

InChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2

InChIキー

JMFBDJASOQDDGR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl

正規SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Efatutazone dihydrochloride monohydrate;  Inolitazone dihydrochloride monohydrate;  UNII-4AUO475Y7H;  CS-7017 monohydrate.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efatutazone dihydrochloride monohydrate
Reactant of Route 2
Efatutazone dihydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Efatutazone dihydrochloride monohydrate
Reactant of Route 4
Efatutazone dihydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Efatutazone dihydrochloride monohydrate
Reactant of Route 6
Efatutazone dihydrochloride monohydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。